8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 107027-42-9
VCID: VC20802941
InChI: InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20)
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

CAS No.: 107027-42-9

Cat. No.: VC20802941

Molecular Formula: C16H12N2O2

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid - 107027-42-9

Specification

CAS No. 107027-42-9
Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
IUPAC Name 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20)
Standard InChI Key KLSIJLUVNKNDFJ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O

Introduction

Chemical Structure and Properties

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid consists of a quinoline core structure featuring a methyl group at the 8-position, a pyridine ring at the 2-position, and a carboxylic acid group at the 4-position. This unique arrangement of functional groups contributes to the compound's chemical reactivity and biological properties. The compound is characterized by the molecular formula C16H12N2O2 and has a molecular weight of 264.28 g/mol. The heterocyclic nature of this compound, featuring nitrogen atoms in both the quinoline and pyridine rings, contributes to its potential for interactions with biological targets.

Basic Identification Parameters

The compound is formally identified by several parameters that allow for its precise recognition in chemical databases and literature. These identification parameters are essential for researchers working with this compound to ensure they are referencing the correct chemical entity.

Table 1: Basic Identification Parameters of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

ParameterValue
CAS Number107027-42-9
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
IUPAC Name8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Physical and Chemical Properties

The physical and chemical properties of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid determine its behavior in different environments and its potential applications in various fields. Many of these properties have been determined through experimental measurements or computational predictions.

Table 2: Physical and Chemical Properties of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

PropertyValueNature of Data
Boiling Point479.2±45.0 °CPredicted
Density1.294±0.06 g/cm³Predicted
pKa2.14Experimental/Predicted
AppearanceCrystalline solidExperimental
SolubilitySoluble in DMSO, slightly soluble in methanol, ethanolExperimental

The compound's relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding through the carboxylic acid group . The pKa value of 2.14 indicates that the carboxylic acid group is moderately acidic, which can influence its interactions with biological targets and its behavior in solution at different pH values .

Synthesis and Reaction Mechanisms

The synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions to construct the quinoline core and introduce the specific functional groups at the required positions. These synthetic pathways are important for researchers looking to prepare this compound for further studies or applications.

Common Synthetic Routes

Biological Activity

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has been investigated for various biological activities, particularly its potential anticancer properties. The biological activity of this compound is likely related to its ability to interact with specific cellular targets and pathways.

Anticancer Properties

Studies have explored the anticancer properties of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, highlighting its ability to inhibit cancer cell growth through interactions with specific cellular targets involved in proliferation pathways. The quinoline core structure is found in many compounds with anticancer activity, suggesting that the specific functional groups in this compound may enhance its interaction with cancer-related targets.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid and its biological activities is crucial for the development of more potent or selective derivatives. The presence of the pyridine ring at the 2-position, the methyl group at the 8-position, and the carboxylic acid at the 4-position may all contribute to the compound's biological properties.

Table 3: Potential Structure-Activity Relationships in 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Structural FeaturePotential Contribution to Activity
Quinoline CoreBase scaffold that may interact with DNA or proteins
Pyridine Ring at 2-PositionMay enhance water solubility and provide additional hydrogen bonding sites
Methyl Group at 8-PositionMay influence binding to target proteins through hydrophobic interactions
Carboxylic Acid at 4-PositionMay form ionic or hydrogen bonds with target proteins

These structure-activity relationships are hypothetical based on general principles of medicinal chemistry and would need experimental validation through systematic studies comparing the activity of this compound with related derivatives.

Applications in Drug Development

The unique chemical structure and biological activities of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid make it a potential candidate for drug development efforts. Its applications in this field are diverse and may lead to the development of new therapeutic agents.

Lead Compound in Drug Discovery

Due to its unique structure, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is frequently explored as a lead candidate in drug discovery efforts aimed at treating diseases like cancer and infections. The compound's core structure can serve as a starting point for medicinal chemists to develop libraries of derivatives with potentially enhanced properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles.

The development of derivatives might involve modifications to:

Challenges in Drug Development

Despite its potential, the development of drugs based on 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid or its derivatives faces several challenges. These include optimizing properties like water solubility, metabolic stability, and bioavailability while maintaining or enhancing the desired biological activity.

The carboxylic acid group, while potentially important for activity, may limit cellular penetration due to its charged nature at physiological pH. Strategies to address this might include the development of prodrugs that can be metabolized to release the active compound once inside the target cells.

Applications in Material Science

Beyond its biological applications, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has potential uses in material science, demonstrating the versatility of this compound across different fields of research and application.

Polymer Formulations

The compound can enhance properties such as thermal stability and mechanical strength when incorporated into polymer formulations. The presence of the carboxylic acid group allows for potential covalent bonding with appropriate polymer matrices, while the aromatic rings can participate in π-π stacking interactions that can influence the organization and properties of the resulting materials.

These enhanced properties could be valuable in applications requiring materials with specific thermal or mechanical characteristics, such as specialized coatings, films, or structural components.

Dye-Sensitized Solar Cells

Recent research has investigated the use of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid as a ligand in copper(I)-based dye-sensitized solar cell complexes, contributing to improved performance characteristics in solar energy applications. The compound's ability to coordinate with metal ions through its nitrogen atoms and carboxylic acid group makes it a potential candidate for the development of metal complexes with specific optoelectronic properties.

In dye-sensitized solar cells, such complexes can function as photosensitizers, absorbing light and transferring electrons to semiconductor materials, ultimately generating electrical current. The specific structural features of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid may contribute to the absorption spectrum, stability, and electron transfer properties of these complexes.

Current Research and Future Directions

Research on 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid continues to evolve, with new applications and insights emerging as scientists explore its properties and potential uses in greater depth.

Recent Advances

Recent advances in research related to 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid include:

  • Development of more efficient synthetic routes with higher yields and purity

  • Investigation of new metal complexes with unique properties

  • Exploration of structure-activity relationships to guide the design of more potent derivatives

  • Application of computational methods to predict and understand the compound's interactions with biological targets

These advances contribute to a deeper understanding of the compound and expand its potential applications in various fields.

Future Research Directions

Future research on 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid may focus on several promising directions:

  • Detailed mechanistic studies to understand its anticancer activity at the molecular level

  • Development of targeted drug delivery systems incorporating this compound or its derivatives

  • Exploration of its potential in combination therapies for cancer or other diseases

  • Investigation of its role in novel materials for energy storage or conversion

  • Development of sustainable and scalable synthetic methods for its production

These research directions could lead to new discoveries and applications, further expanding the impact of this compound in science and technology.

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